2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a methylthio group, a phenethyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactionsFor instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds between the benzamide core and the phenethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to ensure sustainability and compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of neurotransmitters in the brain . This can have therapeutic effects in conditions such as sleep disorders, obesity, and cognitive impairments.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine-based structure and exhibit a range of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
Pyridin-2-yl derivatives: Compounds with a pyridin-2-yl group are known for their diverse biological activities and are used in the development of drugs for various therapeutic areas.
Uniqueness
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group, phenethyl group, and pyridin-2-ylmethyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-26-21-13-6-5-12-20(21)22(25)24(17-19-11-7-8-15-23-19)16-14-18-9-3-2-4-10-18/h2-13,15H,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZLWRSLQXDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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